An In-depth Technical Guide to S-acetyl-PEG6: Structure, Properties, and Applications
An In-depth Technical Guide to S-acetyl-PEG6: Structure, Properties, and Applications
This guide provides a comprehensive overview of S-acetyl-PEG6, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and experimental protocols related to the use of S-acetyl-PEG6.
Introduction
S-acetyl-PEG6 is a polyethylene glycol (PEG) derivative that features a terminal S-acetyl-protected thiol group at one end and a hydroxyl group at the other. The PEG linker, composed of six ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules. The key feature of S-acetyl-PEG6 is the protected thiol group, which can be selectively deprotected to yield a reactive sulfhydryl group. This functionality allows for the covalent attachment of the PEG linker to biomolecules through thiol-specific chemistries, making it a versatile tool in the construction of complex bioconjugates.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of S-acetyl-PEG6-alcohol are summarized below. These properties are crucial for its application in experimental settings, influencing factors such as solubility, reactivity, and stability.
Table 1: Physicochemical Properties of S-acetyl-PEG6-alcohol
| Property | Value | Reference |
| CAS Number | 1352221-63-6 | [1][2] |
| Molecular Formula | C₁₄H₂₈O₇S | [1] |
| Molecular Weight | 340.44 g/mol | [1] |
| Appearance | Solid or liquid | |
| Density | 1.134 g/cm³ | [1] |
| SMILES | CC(=O)SCCOCCOCCOCCOCCOCCO | [1] |
| Storage Conditions | 2°C - 8°C, keep container well closed | [1] |
Note: Some properties, such as appearance, may vary between suppliers. Always refer to the supplier's certificate of analysis for lot-specific data.
Key Applications
S-acetyl-PEG6 is a versatile linker used in a variety of applications, primarily centered around the covalent modification of biomolecules.
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Bioconjugation and PEGylation: The primary application of S-acetyl-PEG6 is in PEGylation, the process of attaching PEG chains to proteins, peptides, oligonucleotides, or nanoparticles.[1] This modification can improve the therapeutic properties of biomolecules by increasing their hydrodynamic size, which can reduce renal clearance and extend circulating half-life. PEGylation can also shield against proteolytic degradation and reduce immunogenicity.[3][4]
-
PROTAC Development: S-acetyl-PEG6 and its derivatives are widely used as linkers in the synthesis of PROTACs.[5][6][7][8][9] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG linker in this context provides the necessary spatial separation and orientation for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
Drug Delivery: The hydrophilic nature of the PEG chain makes S-acetyl-PEG6 a useful component in drug delivery systems.[3][4][10] By incorporating this linker into a drug conjugate or nanoparticle formulation, the overall water solubility of a hydrophobic drug can be increased, improving its bioavailability.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and application of S-acetyl-PEG6. These protocols are based on established chemical principles and techniques for similar PEG derivatives.
A common method for the synthesis of S-acetyl-PEG6-alcohol involves the esterification of hexaethylene glycol with thioacetic acid. A representative protocol is outlined below.
Materials:
-
Hexaethylene glycol
-
Thioacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N′-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve hexaethylene glycol (1 equivalent) and thioacetic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC or DIC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC/DIC solution to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure S-acetyl-PEG6-alcohol.
-
Characterize the final product by ¹H NMR and mass spectrometry.[11][12]
To utilize the thiol functionality, the S-acetyl protecting group must be removed. This is typically achieved by aminolysis or hydrolysis under basic conditions.
Materials:
-
S-acetyl-PEG6-alcohol
-
Hydroxylamine hydrochloride or sodium hydroxide
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Degassed water
Procedure:
-
Dissolve the S-acetyl-PEG6-alcohol in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Prepare a stock solution of the deprotection reagent (e.g., 0.5 M hydroxylamine hydrochloride in PBS).
-
Add the deprotection reagent to the S-acetyl-PEG6 solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
The resulting PEG6-thiol can be used immediately for conjugation reactions. It is important to use the deprotected thiol promptly to avoid oxidation and the formation of disulfide bonds.
The deprotected PEG6-thiol can be conjugated to proteins that have been functionalized with a maleimide group.
Materials:
-
Maleimide-functionalized protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Freshly deprotected PEG6-thiol
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Dissolve the maleimide-functionalized protein in a reaction buffer.
-
Add the freshly prepared PEG6-thiol solution to the protein solution in a molar excess (e.g., 5- to 20-fold molar excess of PEG-thiol over the protein).
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.
-
Once the reaction is complete, quench any unreacted maleimide groups by adding a quenching reagent.
-
Purify the PEGylated protein from excess PEG-thiol and other reagents using size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[13][14][15][16]
Quantitative Analysis and Characterization
The purity and identity of S-acetyl-PEG6 and its conjugates can be assessed using a variety of analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Reference |
| ¹H NMR Spectroscopy | To confirm the chemical structure and assess the degree of functionalization. | [11][12] |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound and its conjugates. | [17][18] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and its conjugates, and to monitor reaction progress. | [17][18] |
| Size-Exclusion Chromatography (SEC) | To purify and analyze the size distribution of PEGylated proteins. |
Stability Considerations
The stability of the thioester bond in S-acetyl-PEG6 is pH-dependent. It is generally stable at neutral and acidic pH but can be hydrolyzed under basic conditions.[19][20] Stability studies should be conducted under the intended experimental and storage conditions to ensure the integrity of the molecule.[21]
Visualizations
The following diagrams illustrate the chemical structure of S-acetyl-PEG6, a typical experimental workflow for its use in bioconjugation, and its application in the mechanism of action of a PROTAC.
References
- 1. S-Acetyl-PEG6-alcohol | 1352221-63-6 | CEC22163 [biosynth.com]
- 2. S-acetyl-PEG6-alcohol, CAS No. 1352221-63-6 - iChemical [ichemical.com]
- 3. Stimuli-responsive star polyethylene glycol conjugates for improved intracellular delivery of N-acetyl cysteine in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S-acetyl-PEG6-Tos | TargetMol [targetmol.com]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 9. chempep.com [chempep.com]
- 10. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. m.youtube.com [m.youtube.com]
- 16. med.unc.edu [med.unc.edu]
- 17. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. fda.gov.ph [fda.gov.ph]
